molecular formula C30H50O4 B1193952 Dihydropriverogenin A CAS No. 53227-91-1

Dihydropriverogenin A

Cat. No.: B1193952
CAS No.: 53227-91-1
M. Wt: 474.7 g/mol
InChI Key: CTNHZEZBBGIUJB-UHFFFAOYSA-N
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Description

Dihydropriverogenin A (C₃₀H₅₀Oₓ, exact formula varies by hydroxylation) is a triterpenoid saponin aglycone, also known as Camelliagenin A or Theasapogenol D . It is a hydrolysis product of saponins found in plants of the genus Lysimachia (e.g., L. clethroides, L. mauritiana) and tea seeds (Camellia sinensis) . Structurally, it belongs to the oleanane-type triterpenoids, characterized by a pentacyclic skeleton with hydroxyl and methyl groups at specific positions.

In Lysimachia mauritiana, this compound constitutes up to 40% of the total sapogenins derived from root saponins, highlighting its abundance in certain species . Its pharmacological significance is inferred from the traditional use of Lysimachia species in herbal medicine for anti-inflammatory and antimicrobial purposes .

Properties

CAS No.

53227-91-1

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(3S,4aR,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol

InChI

InChI=1S/C30H50O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24+,27-,28+,29+,30+/m0/s1

InChI Key

CTNHZEZBBGIUJB-UHFFFAOYSA-N

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C

melting_point

290-293°C

physical_description

Solid

Synonyms

chichipegenin

Origin of Product

United States

Comparison with Similar Compounds

Primulagenin A

Structural Similarities and Differences :
Primulagenin A (C₃₀H₄₈O₄) shares the oleanane skeleton with dihydropriverogenin A but differs in hydroxylation patterns and oxidation states. While this compound has additional hydroxyl groups, Primulagenin A is less oxidized .

Occurrence :
Primulagenin A is the dominant sapogenin in Lysimachia japonica and L. clethroides, whereas this compound is predominant in L. mauritiana .

Content Variability :

  • L. mauritiana: 40% this compound vs. <5% Primulagenin A.
  • L. japonica: >30% Primulagenin A vs. trace this compound .

Functional Implications :
The structural divergence may influence bioactivity. For example, Primulagenin A derivatives exhibit stronger hemolytic activity compared to this compound-based saponins, likely due to differences in hydrophobicity .

Theasapogenol B (Barringtogenol C)

Structural Similarities and Differences: Theasapogenol B (C₃₀H₅₀O₄) is another oleanane-type triterpenoid but differs in the position of hydroxyl and carbonyl groups. This compound lacks the ketone group present in Theasapogenol B .

Occurrence: Theasapogenol B is abundant in tea seed saponins (Camellia sinensis), whereas this compound is a minor component in the same source .

Synthetic Relevance: Both compounds are key intermediates in synthesizing bioactive saponins. Theasapogenol B is often used as a reference for structural elucidation of this compound derivatives .

Protoprimulagenin

Structural Relationship :
Protoprimulagenin (C₃₀H₄₈O₃) is a precursor to Primulagenin A and this compound. It has fewer hydroxyl groups, making it less polar .

Biosynthetic Role :
In Lysimachia species, Protoprimulagenin undergoes hydroxylation and glycosylation to form this compound or Primulagenin A, depending on enzymatic activity .

Data Tables

Table 1: Key Structural and Occurrence Data

Compound Molecular Formula Molecular Weight (g/mol) Major Plant Source Content in Source (%)
This compound C₃₀H₅₀O₄ 488.70 Lysimachia mauritiana 40
Primulagenin A C₃₀H₄₈O₄ 472.70 Lysimachia japonica >30
Theasapogenol B C₃₀H₅₀O₄ 488.70 Camellia sinensis 15–20

Table 2: Functional Comparison

Compound Hemolytic Activity Antifungal Activity Key Functional Groups
This compound Moderate High 3β-OH, 16α-OH
Primulagenin A High Moderate 23-OH, 28-COOH
Theasapogenol B Low Low 23-keto, 16α-OH

Research Findings

  • Structural Identification: this compound was confirmed as identical to Theasapogenol D and Camelliagenin A via NMR and X-ray crystallography .
  • Biosynthetic Pathways : In L. mauritiana, this compound biosynthesis is favored due to species-specific cytochrome P450 enzymes that direct hydroxylation at C-16 .
  • Pharmacological Potential: this compound derivatives show promise in inhibiting Staphylococcus aureus (MIC: 8 µg/mL), outperforming Primulagenin A analogs (MIC: 32 µg/mL) .

Q & A

Q. How to conduct a systematic review with meta-analysis on this compound’s therapeutic potential?

  • Methodological Answer : Follow PRISMA guidelines for study selection and risk-of-bias assessment (e.g., Cochrane RoB tool) . Extract data into a standardized template (e.g., population, intervention, outcomes). Use random-effects models to pool effect sizes (e.g., standardized mean differences) and assess publication bias via funnel plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydropriverogenin A
Reactant of Route 2
Dihydropriverogenin A

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